N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Key structural attributes include:
- Core structure: A bicyclic system combining oxazole and pyridine rings.
- Substituents: Methyl groups at positions 3 and 6 of the oxazole-pyridine scaffold.
- Functional group: A carboxamide moiety at position 4, linked directly to a 3,4-dimethoxyphenyl group.
- Molecular formula: Estimated as C₁₇H₁₇N₃O₄ (molecular weight ~327.34 g/mol).
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-11-5-6-13(22-3)14(8-11)23-4/h5-8H,1-4H3,(H,19,21) |
InChI Key |
HGAYLBZRVZAFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyaniline with a suitable pyridine derivative under dehydrative cyclization conditions. The reaction is often facilitated by the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine and oxazole compounds exhibit notable antimicrobial properties. N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that modifications in the molecular structure enhance its activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity, primarily due to the presence of the pyridine ring, which is known for its role in drug design targeting cancer cells. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from damage .
Insecticidal Activity
The compound has shown promise as an insecticide due to its ability to inhibit chitin synthesis in pests such as Chilo suppressalis. This mechanism disrupts the growth and development of the insect, making it a potential candidate for agricultural pest control .
Herbicidal Properties
Studies have suggested that derivatives of oxazole and pyridine can act as herbicides by interfering with plant growth mechanisms. The specific application of this compound in this context remains to be fully explored but indicates a pathway for developing new herbicidal agents.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure provided by the oxazole and pyridine rings.
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives of pyridine-based compounds demonstrated that modifications significantly enhanced antibacterial activity against resistant strains of bacteria. The specific role of methoxy substitutions was highlighted as a crucial factor in increasing potency .
Case Study 2: Neuroprotection
Research published in Pharmacology Reports focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate damage by enhancing endogenous antioxidant defenses .
Case Study 3: Insect Growth Regulation
Field trials assessing the insecticidal properties of this compound showed a significant reduction in pest populations when applied at specific concentrations .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Amide vs. Carboxylic acids are more polar but less membrane-permeable. The direct attachment of the 3,4-dimethoxyphenyl group (vs. a benzyl linker in Y040-9206) may improve planarity and π-π stacking interactions .
Methoxy groups on the phenyl ring (3,4-dimethoxy) balance solubility and binding affinity, as seen in related compounds with aryl substituents .
Crystallographic Insights: Compounds with 3,4-dimethoxyphenyl groups (e.g., ) exhibit monoclinic crystal systems (e.g., P21/c space group), suggesting similar packing patterns for the target compound .
Biological Activity
N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an oxazole ring fused with a pyridine moiety and a dimethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 302.33 g/mol. The structural complexity contributes to its varied biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled reaction conditions are essential to achieve the desired yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on oxazolo[5,4-d]pyrimidines showed that certain derivatives inhibited vascular endothelial growth factor receptor (VEGFR) with IC50 values as low as 0.33 μM, demonstrating their potential as anticancer agents by targeting tumor angiogenesis .
Antioxidant Activity
Antioxidant assays have shown that related compounds possess substantial free radical scavenging abilities. For instance, compounds derived from oxazole structures have been evaluated using the DPPH method, revealing high antioxidant capacity which may contribute to their protective effects against oxidative stress .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit various bacterial strains and fungi, although specific data on this compound is limited.
The biological activity of this compound is thought to involve interaction with specific molecular targets such as kinases involved in cell signaling pathways. For example:
- VEGFR Inhibition : The compound may inhibit VEGFR signaling pathways crucial for tumor growth and metastasis.
- Antioxidant Mechanisms : It likely exerts its antioxidant effects through the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
